Iodotrimethyloxosulfur(VI)
Description
Iodotrimethyloxosulfur(VI), also known as trimethylsulfoxonium iodide, is an organosulfur compound with the chemical formula $ \text{(CH}3\text{)}3\text{SOI} $. It belongs to the sulfoxonium salt family, characterized by a central sulfur atom bonded to three methyl groups, one oxygen atom, and an iodide counterion. This compound is notable for its hypervalent sulfur center (oxidation state +VI) and its role as a versatile reagent in organic synthesis, particularly in methylation reactions and ylide generation .
Key properties include:
Properties
Molecular Formula |
C3H9IOS |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
iodo-trimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C3H9IOS/c1-6(2,3,4)5/h1-3H3 |
InChI Key |
MVVHXLNEONDKIR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(C)(C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of iodotrimethyloxosulfur(VI) with structurally or functionally related organosulfur compounds:
Dimethyl Sulfoxide (DMSO)
- Formula : $ \text{(CH}3\text{)}2\text{SO} $
- Oxidation State of Sulfur : +IV (vs. +VI in iodotrimethyloxosulfur) .
- Role : Primarily a polar aprotic solvent; lacks methylation capability.
Trimethylsulfonium Iodide
- Formula : $ \text{(CH}3\text{)}3\text{SI} $
- Oxidation State of Sulfur : +III.
- Comparison : Both compounds are methylating agents, but sulfonium salts require stronger bases to generate ylides. Iodotrimethyloxosulfur(VI) exhibits higher thermal stability due to its +VI sulfur center .
Sulfolane (Tetramethylene Sulfone)
- Formula : $ \text{C}4\text{H}8\text{SO}_2 $
- Oxidation State of Sulfur : +IV.
- Application: Industrial solvent for gas purification. Unlike iodotrimethyloxosulfur(VI), sulfolane is non-ionic and inert in most reactions .
Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Sulfur Oxidation State | Ionic Character | Methylation Capability |
|---|---|---|---|
| Iodotrimethyloxosulfur(VI) | +VI | Yes | High |
| DMSO | +IV | No | None |
| Trimethylsulfonium Iodide | +III | Yes | Moderate |
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | Solubility in Water | Key Application |
|---|---|---|---|
| Iodotrimethyloxosulfur(VI) | Decomposes | High | Organic synthesis |
| DMSO | 189 | Miscible | Solvent |
| Sulfolane | 285 | Moderate | Gas treatment |
Research Findings
Methylation Efficiency : Iodotrimethyloxosulfur(VI) outperforms trimethylsulfonium iodide in transferring methyl groups to sterically hindered substrates due to its higher oxidation state and stability .
Thermal Stability : Decomposes at 120°C, making it unsuitable for high-temperature reactions compared to sulfolane (>200°C stable) .
Toxicity Profile: Limited data available, but preliminary studies suggest lower acute toxicity than DMSO in rodent models .
Limitations and Contradictions
- and list numerous sulfur-containing compounds (e.g., nitrated phenols, chlorinated derivatives) but lack explicit data on iodotrimethyloxosulfur(VI) .
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